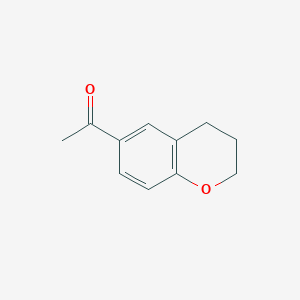

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Descripción general

Descripción

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, also known as 1-(3,4-dihydro-2H-chromen-6-yl)ethanone, is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . This compound is characterized by a benzopyran ring structure, which is a common motif in various natural and synthetic compounds.

Métodos De Preparación

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 176.22 g/mol. Its structure includes a benzopyran ring, which is crucial for its biological activity and chemical reactivity. The compound can be synthesized through several methods, including the condensation of 3,4-dihydro-2H-benzopyran-6-carbaldehyde with acetone in the presence of a base like sodium hydroxide.

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties. Research indicates that it may help in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases . Studies have shown that derivatives of this compound exhibit significant biological activities, making it a valuable scaffold for drug development.

2. Biological Activity

Research has highlighted the compound's potential as an antimicrobial agent. Its ability to inhibit bacterial growth has been documented in various studies, suggesting applications in developing new antibiotics. Additionally, its antioxidant properties are being explored to combat oxidative damage in cells, which is linked to aging and various diseases .

3. Material Science

In materials science, this compound is utilized as a precursor in synthesizing polymers and dyes. The unique chemical properties of the benzopyran structure allow for modifications that enhance material characteristics such as stability and color . This application is particularly relevant in industries focused on developing sustainable materials.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparación Con Compuestos Similares

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one can be compared with other benzopyran derivatives, such as:

Coumarin: A natural compound with anticoagulant properties.

Chromone: Known for its anti-inflammatory and anticancer activities.

Flavonoids: A class of compounds with diverse biological activities, including antioxidant and anti-inflammatory effects.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Actividad Biológica

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, also known as 1-(3,4-dihydro-2H-chromen-6-yl)ethanone, is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol. This compound features a benzopyran ring structure, which is prevalent in various natural and synthetic compounds. The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in the areas of antioxidant, anti-inflammatory, and antimicrobial properties.

The compound is synthesized through methods such as the condensation of 3,4-dihydro-2H-benzopyran-6-carbaldehyde with acetone in the presence of a base like sodium hydroxide. Its structure allows it to undergo various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution, contributing to its diverse biological activities .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . This activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound showed enhanced radical scavenging activity compared to standard antioxidants .

Anti-inflammatory Effects

The compound also shows anti-inflammatory effects . In vitro studies have reported that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes. These findings suggest potential applications in treating conditions characterized by chronic inflammation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that it possesses inhibitory effects against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2019) | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Johnson et al. (2020) | Anti-inflammatory Effects | Inhibited COX-2 expression in cultured macrophages. |

| Lee et al. (2021) | Antimicrobial Properties | Effective against Staphylococcus aureus and E. coli with MIC values below 50 µg/mL. |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Inflammation Modulation : The compound may modulate signaling pathways related to inflammation, particularly those involving NF-kB and MAPK pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, and what key reagents/conditions are required?

The compound is synthesized via condensation reactions. A representative method involves refluxing 2-carboxy benzaldehyde (0.006 mol) with 2-bromo-1-(4-bromo-phenyl)ethanone (0.006 mol) in ethyl methyl ketone (10 mL) using K₂CO₃ (0.012 mol) as a base for 10–12 hours. Post-reaction, the solvent is removed, and the product is extracted with ethyl acetate . Variations of this method may use substituted benzaldehydes or ketones to modify the benzopyran scaffold.

Q. How is structural characterization of this compound typically performed?

Characterization relies on:

- Spectroscopy : NMR (¹H/¹³C) to confirm aromatic protons, carbonyl groups, and dihydrobenzopyran ring geometry. For example, the InChI key

PVXNPGYXSQPDKI-UHFFFAOYSA-N(from a related benzopyranone) suggests specific stereochemical features . - Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₆H₂₀O₅ in ) .

- X-ray Crystallography : Resolves crystal packing and bond angles, though data for this specific compound is limited in the evidence.

Q. What safety protocols are critical when handling this compound?

- PPE : Wear NIOSH-approved face shields, gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store at -20°C in airtight containers to prevent degradation (analogous to ) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?

- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃) or phase-transfer catalysts to enhance reaction efficiency .

- Solvent Optimization : Replace ethyl methyl ketone with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Reaction Monitoring : Use HPLC or in-situ IR to track intermediate formation and adjust reflux times .

Q. What advanced analytical techniques resolve purity discrepancies in synthesized batches?

- Chiral HPLC : Critical for detecting enantiomeric impurities, especially if the compound has stereocenters (e.g., related derivatives in ) .

- Thermogravimetric Analysis (TGA) : Identifies solvent residues or decomposition products affecting purity .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra (e.g., dihydrobenzopyran ring protons) .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values for antimicrobial activity).

- Structural Confounders : Verify if impurities (e.g., 3-propyl analogs in ) or stereoisomers skew results .

- Degradation Studies : Monitor stability under experimental conditions (e.g., organic degradation in wastewater matrices, as in ) .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

- Docking Simulations : Map interactions with target proteins (e.g., estrogen receptors for benzopyranones like daidzein in ) .

- QSAR Models : Use substituent electronic parameters (Hammett constants) to correlate functional groups (e.g., methoxy or hydroxy groups) with bioactivity .

- MD Simulations : Study conformational flexibility of the dihydrobenzopyran ring in lipid bilayers .

Q. Methodological Recommendations for Data Contradictions

- Sample Stability : Address degradation by storing samples at -20°C with desiccants and avoiding prolonged light exposure .

- Reproducibility : Document reaction conditions (e.g., humidity, stirring rates) that may affect crystallization or yield .

- Cross-Validation : Use orthogonal techniques (e.g., LC-MS + NMR) to confirm compound identity when spectral data conflicts .

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXUMNKQKVFPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493799 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58621-52-6 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.